1H-benzimidazol-2-yl(phenyl)methanamine
Overview
Description
1H-Benzimidazol-2-yl(phenyl)methanamine is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring fused with a phenyl group and an amine group attached to the methylene bridge. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-2-yl(phenyl)methanamine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde, followed by reduction and amination. The reaction typically proceeds under acidic conditions, with hydrochloric acid or sulfuric acid as catalysts. The intermediate product, 1H-benzimidazol-2-yl(phenyl)methanol, is then reduced using a reducing agent such as sodium borohydride, and subsequently aminated using ammonia or an amine source .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The key steps include the initial condensation reaction, reduction, and amination, with careful control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazol-2-yl(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzimidazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole compounds.
Scientific Research Applications
1H-Benzimidazol-2-yl(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-yl(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with cell division and induce apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
1H-Benzimidazol-2-yl(phenyl)methanamine can be compared with other similar compounds, such as:
1H-Benzimidazol-2-yl(phenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
1H-Benzimidazol-2-yl(phenyl)methanone: Contains a carbonyl group instead of an amine group.
1H-Benzimidazol-2-yl(phenyl)methane: Lacks the amine group, making it less reactive in certain chemical reactions .
Uniqueness: this compound is unique due to its combination of a benzimidazole ring, phenyl group, and amine functionality. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
1H-benzimidazol-2-yl(phenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHQMCNLONGDFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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